molecular formula C12H15NO2 B13882220 4-Cyclopentyloxybenzamide

4-Cyclopentyloxybenzamide

Cat. No.: B13882220
M. Wt: 205.25 g/mol
InChI Key: MIXAWNFVMGASAL-UHFFFAOYSA-N
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Description

4-Cyclopentyloxybenzamide is an organic compound with the molecular formula C12H15NO2 It is a benzamide derivative characterized by the presence of a cyclopentyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyloxybenzamide typically involves the condensation of 4-hydroxybenzoic acid with cyclopentanol, followed by amidation with an appropriate amine. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentyloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The products vary depending on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

4-Cyclopentyloxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyloxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by terminating radical chain reactions, thereby preventing oxidative damage . The compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    4-Ethoxybenzamide: Contains an ethoxy group, differing in the alkyl chain length.

    4-Butoxybenzamide: Features a butoxy group, providing different steric and electronic properties.

Uniqueness: 4-Cyclopentyloxybenzamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in applications where specific molecular interactions are required.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-cyclopentyloxybenzamide

InChI

InChI=1S/C12H15NO2/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,13,14)

InChI Key

MIXAWNFVMGASAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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